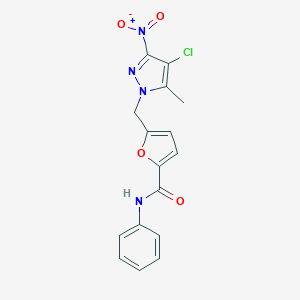
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide, also known as DNPAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide involves its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, resulting in the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has an effect on the immune system, specifically on the activation of T-cells. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its ability to inhibit the activation of NF-κB, which can be useful in studying the immune response and inflammation. However, one limitation of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential toxicity, as high doses of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide have been found to be toxic to cells.
Future Directions
There are several future directions for research involving 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. One direction is to further study its potential applications in the treatment of cancer, specifically in inducing apoptosis in cancer cells. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be done to study the mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide and its potential toxicity.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been achieved using different methods, including the reaction of 2-pyridinylacetic acid with 3,5-dimethyl-4-nitropyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(2-pyridinyl) acetamide with 3,5-dimethyl-4-nitropyrazole in the presence of a palladium catalyst. These methods have been found to produce high yields of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in scientific research, specifically in the field of medicine. Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has also been found to have an effect on the immune system, specifically on the activation of T-cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
Product Name |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide |
|---|---|
Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
InChI Key |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
